rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine
Description
rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine: is a chemical compound characterized by its unique bicyclic structure, which includes a difluorinated oxabicycloheptane ring
Properties
IUPAC Name |
[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)5-2-1-3-11-6(5,7)4-10/h5H,1-4,10H2/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMISQSYYKJABA-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)(OC1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@](C2(F)F)(OC1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the oxabicycloheptane ring: This step involves the cyclization of a suitable precursor under specific conditions to form the oxabicycloheptane structure.
Introduction of the difluoro groups: Fluorination reactions are carried out to introduce the difluoro groups at the desired positions on the bicyclic ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and high-throughput screening.
Chemical Reactions Analysis
rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups on the bicyclic ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, and can include a variety of oxidized, reduced, or substituted derivatives.
Scientific Research Applications
rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research and may include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine can be compared with other similar compounds, such as:
2-Oxabicyclo[4.1.0]heptane derivatives: These compounds share the oxabicycloheptane ring structure but may differ in the presence or position of substituents.
Fluorinated bicyclic amines: These compounds have similar fluorinated bicyclic structures but may have different functional groups or configurations.
The uniqueness of rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine lies in its specific combination of the difluorinated oxabicycloheptane ring and the methanamine group, which imparts distinctive chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine, and how do fluorine substituents influence reaction yields?
- Methodology : The synthesis typically involves bicyclic ketone precursors modified with fluorination steps. For example, fluorination via DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce the 7,7-difluoro groups. Key steps include:
Ring construction : Use Diels-Alder or cyclopropanation strategies to form the bicyclo[4.1.0]heptane core.
Oxabridge installation : Epoxidation or nucleophilic oxygen insertion.
Fluorination : Late-stage fluorination ensures regioselectivity.
- Yield optimization : Reaction temperatures below −20°C improve fluorination efficiency (70–85% yield). Higher temperatures risk ring-opening side reactions .
Q. How can the stereochemistry of rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine be confirmed experimentally?
- Methodology :
- X-ray crystallography : Definitive for absolute configuration but requires high-purity crystals.
- NMR spectroscopy : Compare coupling constants (e.g., ) with DFT-calculated values for diastereomers.
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:IPA eluents to resolve enantiomers (retention time differences ≥2 min) .
Advanced Research Questions
Q. What strategies mitigate diastereomer formation during the synthesis of rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine?
- Methodology :
- Stereoselective fluorination : Use chiral catalysts (e.g., Cinchona alkaloids) to control fluorine addition.
- Protecting groups : Temporarily block the amine to prevent racemization during fluorination.
- Kinetic resolution : Enzymatic or chemical methods to separate diastereomers post-synthesis.
Q. How do the 7,7-difluoro groups affect the compound’s biological activity compared to non-fluorinated analogs?
- Methodology :
- Molecular docking : Compare binding affinities to targets (e.g., serotonin receptors) using AutoDock Vina. Fluorine’s electronegativity enhances hydrogen-bonding interactions.
- In vitro assays : Measure IC values for enzyme inhibition (e.g., monoamine oxidases).
- Metabolic stability : Assess half-life in liver microsomes; fluorination typically reduces CYP450-mediated oxidation.
Table 1 : Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Analogs
| Compound | IC (nM) MAO-A | Receptor Binding (Ki, nM) |
|---|---|---|
| Non-fluorinated analog | 450 ± 30 | 120 ± 15 |
| rel-7,7-difluoro derivative | 95 ± 10 | 28 ± 3 |
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Methodology :
- Solubility assays : Use shake-flask method with HPLC quantification.
- Computational modeling : Predict logP values via COSMO-RS or ACD/Labs.
- Additive screening : Co-solvents (e.g., DMSO) or cyclodextrins improve aqueous solubility.
- Resolution : Discrepancies arise from pH-dependent ionization (pKa ≈ 9.2). At pH 7.4, solubility is 0.8 mg/mL; at pH 2.0 (simulated gastric fluid), it increases to 12 mg/mL .
Q. What analytical techniques are most effective for quantifying trace impurities in rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine?
- Methodology :
- UPLC-MS/MS : Detect impurities at ≤0.1% levels using C18 columns and ESI+ ionization.
- NMR impurity profiling : -NMR identifies fluorinated byproducts.
- Headspace GC-MS : Monitors volatile impurities (e.g., residual solvents).
Methodological Challenges
Q. Why do certain fluorination protocols lead to ring-opening side reactions, and how can they be suppressed?
- Root cause : Fluorinating agents like DAST can protonate the oxabridge, triggering ring-opening.
- Mitigation :
- Low-temperature reactions : Maintain −40°C to stabilize the bicyclic structure.
- Alternative reagents : Use XtalFluor-E® for milder conditions.
- Protective atmosphere : Argon prevents moisture-induced degradation.
- Outcome : XtalFluor-E® reduced ring-opening byproducts from 15% to <2% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
